molecular formula C12H18N2 B1276810 2-(Pyridin-2-ylmethyl)azepane CAS No. 527674-23-3

2-(Pyridin-2-ylmethyl)azepane

Cat. No.: B1276810
CAS No.: 527674-23-3
M. Wt: 190.28 g/mol
InChI Key: MMACVRBAKZRSSC-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethyl)azepane is an organic compound that belongs to the class of heterocyclic amines It features a seven-membered azepane ring with a pyridin-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethyl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridin-2-ylmethylamine with a suitable azepane precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound, minimizing by-products and optimizing yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-ylmethyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Copper catalysts and water under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Pyridin-2-yl-methanone derivatives.

    Reduction: Pyridin-2-ylmethylamine derivatives.

    Substitution: Functionalized azepane and pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-ylmethyl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethyl)azepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine moiety can engage in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Uniqueness: 2-(Pyridin-2-ylmethyl)azepane is unique due to the presence of both the azepane ring and the pyridin-2-ylmethyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-6-11(13-8-4-1)10-12-7-3-5-9-14-12/h3,5,7,9,11,13H,1-2,4,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMACVRBAKZRSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398253
Record name 2-(pyridin-2-ylmethyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527674-23-3
Record name 2-(pyridin-2-ylmethyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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